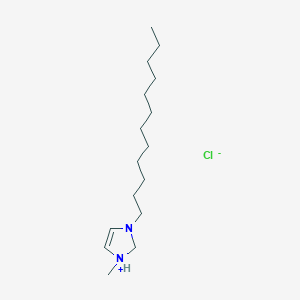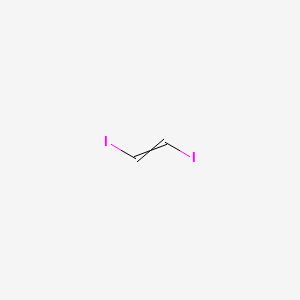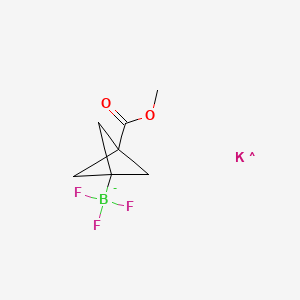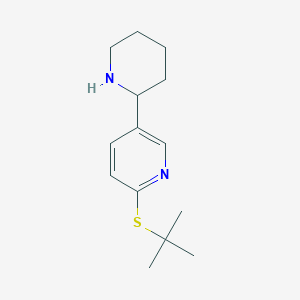
(E)-2-(methoxycarbonyl)-3-(pyridin-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(methoxycarbonyl)-3-(pyridin-3-yl)acrylic acid is an organic compound that features a methoxycarbonyl group, a pyridin-3-yl group, and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(methoxycarbonyl)-3-(pyridin-3-yl)acrylic acid typically involves the reaction of pyridine derivatives with acrylic acid derivatives under specific conditions. One common method involves the use of a base-catalyzed Knoevenagel condensation reaction, where pyridine-3-carbaldehyde reacts with methyl acrylate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(methoxycarbonyl)-3-(pyridin-3-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(E)-2-(methoxycarbonyl)-3-(pyridin-3-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(methoxycarbonyl)-3-(pyridin-3-yl)acrylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(methoxycarbonyl)-3-(pyridin-2-yl)acrylic acid: Similar structure but with the pyridinyl group at a different position.
(E)-2-(methoxycarbonyl)-3-(pyridin-4-yl)acrylic acid: Another positional isomer with the pyridinyl group at the 4-position.
(E)-2-(methoxycarbonyl)-3-(quinolin-3-yl)acrylic acid: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
(E)-2-(methoxycarbonyl)-3-(pyridin-3-yl)acrylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(E)-2-methoxycarbonyl-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c1-15-10(14)8(9(12)13)5-7-3-2-4-11-6-7/h2-6H,1H3,(H,12,13)/b8-5+ |
Clave InChI |
ZHBKVMVQXKDHAL-VMPITWQZSA-N |
SMILES isomérico |
COC(=O)/C(=C/C1=CN=CC=C1)/C(=O)O |
SMILES canónico |
COC(=O)C(=CC1=CN=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B11823551.png)


![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)


![(2S)-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B11823579.png)

![3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B11823581.png)



